molecular formula C19H16ClN3O2 B1663242 2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile CAS No. 844461-41-2

2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Cat. No.: B1663242
CAS No.: 844461-41-2
M. Wt: 353.8 g/mol
InChI Key: CMVJGSUPZYIDHO-UHFFFAOYSA-N
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Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

A study by Wazzan et al. (2016) focused on determining the structural parameters of compounds including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, closely related to the queried compound. They employed DFT and TD-DFT/PCM calculations for spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. This research highlights the potential for using these compounds in various spectroscopic applications and possibly in understanding their biological potential and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Novel Compounds

Moskvina et al. (2015) developed a method for the preparation of compounds, including those with structural similarities to the queried compound. This research demonstrates the process of synthesizing new heterocyclic compounds, which can be significant for developing new materials or drugs (Moskvina, Shilin, & Khilya, 2015).

Reactions with Phenols

Research by Hu Jia (2000) investigated reactions involving compounds similar to the queried chemical, examining their interactions with substituted phenols. This study contributes to the understanding of radical substitution reactions, which is valuable in synthetic chemistry and the development of novel chemical reactions (Hu Jia, 2000).

Use in Fluorescent Probes

Diwu et al. (1997) explored the synthesis of 2,5-diphenyloxazoles with a dimethylamino group, structurally related to the compound , for use as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, are promising in the development of ultrasensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Synthesis of Heterocyclic Systems

Selič et al. (1997) detailed the preparation of compounds including methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. Their work contributes to the synthesis of diverse heterocyclic systems, potentially expanding the chemical and pharmaceutical applications of such compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Tetrel Bonding Interactions

Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with structural similarities to the queried compound. Their study focused on π-hole tetrel bonding interactions, which could be relevant in understanding and manipulating molecular interactions for various scientific applications (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Arylcopper Compounds

A study by Koten, Leusink, and Noltes (1975) on the synthesis of 2-[(dimethylamino)methyl]phenylcopper and related compounds offers insights into the preparation and properties of arylcopper compounds, which can be crucial in organometallic chemistry and catalysis (Koten, Leusink, & Noltes, 1975).

Preparation Methods

Synthetic Routes and Reaction Conditions: ML001 is produced through mechanical milling of lactose to achieve varying degrees of particle size. The process involves strict and highly consistent particle size control using state-of-the-art particle size measuring techniques .

Industrial Production Methods: The production of ML001 involves mechanical milling of lactose to create a broad particle size distribution with lower median particle size than sieved lactose. The fine nature and relatively high surface area of milled lactose classify its flow as cohesive to very cohesive .

Chemical Reactions Analysis

Types of Reactions: ML001,

Properties

CAS No.

844461-41-2

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O2/c1-23(2)19-17(11-21)22-18(25-19)14-5-9-16(10-6-14)24-12-13-3-7-15(20)8-4-13/h3-10H,12H2,1-2H3

InChI Key

CMVJGSUPZYIDHO-UHFFFAOYSA-N

SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N

Synonyms

2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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2-(4-((4-Chlorobenzyl)oxy)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

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